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Compound of Interest

Compound Name: Desmethyl Erlotinib

Cat. No.: B019939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation and confirmation of drug metabolites are critical steps in the drug

development process, ensuring safety, efficacy, and a thorough understanding of a compound's

metabolic fate. Desmethyl Erlotinib, also known as OSI-420, is a principal and

pharmacologically active metabolite of Erlotinib, a potent epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor.[1] This guide provides a comparative analysis of the structural

characterization of Desmethyl Erlotinib using Nuclear Magnetic Resonance (NMR) and High-

Resolution Mass Spectrometry (HRMS), benchmarked against its parent compound, Erlotinib.

While the complete, detailed spectroscopic data for Desmethyl Erlotinib is not readily

available in the public domain, this guide synthesizes the known structural information and

provides a framework for its analytical confirmation. A significant challenge in the analysis of

Desmethyl Erlotinib is its potential for isomerization, particularly the formation of the O-

desmethyl isomer at a different position (OSI-413), which can be difficult to distinguish by

conventional spectroscopic methods without a certified reference standard.[2][3]

Comparative Spectroscopic Data
The structural difference between Erlotinib and Desmethyl Erlotinib lies in the substitution on

one of the 2-methoxyethoxy side chains. In Desmethyl Erlotinib, one of the terminal methyl

groups is replaced by a hydrogen atom, forming a primary alcohol. This subtle change

significantly impacts the compound's polarity and can be definitively identified through careful

analysis of its NMR and HRMS data.
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High-Resolution Mass Spectrometry (HRMS) Data
HRMS is a powerful tool for confirming the elemental composition of a molecule through the

precise measurement of its mass-to-charge ratio (m/z). For Desmethyl Erlotinib, the expected

molecular formula is C₂₁H₂₁N₃O₄, with a corresponding molecular weight of approximately

379.41 g/mol .[4]

Compound Molecular Formula
Exact Mass [M+H]⁺
(Calculated)

Key Fragmentation
Pathways

Erlotinib C₂₂H₂₃N₃O₄ 394.1761

Loss of the 2-

methoxyethoxy side

chain, cleavage of the

ether linkages, and

fragmentation of the

quinazoline core.

Desmethyl Erlotinib

(OSI-420)
C₂₁H₂₁N₃O₄ 380.1605

Similar to Erlotinib,

with characteristic

fragments indicating

the loss of a

hydroxylated ethoxy

group. The presence

of a primary alcohol

can influence the

fragmentation pattern,

potentially leading to a

more facile loss of

water.

Note: Specific experimental HRMS fragmentation data for Desmethyl Erlotinib is not publicly

available. The fragmentation pathways are predicted based on the known fragmentation of

Erlotinib and the structural modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of each

proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The demethylation of the side
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chain in Desmethyl Erlotinib would result in distinct changes in the NMR spectrum compared

to Erlotinib.

¹H NMR Data (Predicted comparison in DMSO-d₆)

Assignment
Erlotinib Chemical
Shift (ppm)

Desmethyl
Erlotinib (OSI-420)
Expected Chemical
Shift (ppm)

Rationale for
Expected Shift

-OCH₃ ~3.3
Absent for one side

chain

The signal

corresponding to the

methyl protons of one

2-methoxyethoxy

group will be absent.

-OCH₂CH₂OH Not Applicable

A new set of signals

will appear for the

methylene protons

adjacent to the

hydroxyl group.

The presence of the

hydroxyl group will

deshield the adjacent

methylene protons.

-OH Not Applicable

A broad singlet,

chemical shift

dependent on

concentration and

solvent.

A new signal

corresponding to the

hydroxyl proton will be

observed.

¹³C NMR Data (Predicted comparison in DMSO-d₆)
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Assignment
Erlotinib Chemical
Shift (ppm)

Desmethyl
Erlotinib (OSI-420)
Expected Chemical
Shift (ppm)

Rationale for
Expected Shift

-OCH₃ ~58
Absent for one side

chain

The carbon signal for

the methyl group of

one 2-methoxyethoxy

side chain will be

absent.

-OCH₂CH₂OH Not Applicable

A new signal will

appear for the carbon

bearing the hydroxyl

group.

The carbon attached

to the hydroxyl group

will be shifted

downfield compared

to a methoxy-

terminated carbon.

Note: The exact chemical shifts for Desmethyl Erlotinib are not publicly available and the

table reflects expected changes based on the structural modification.

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and HRMS data for the

structural elucidation of Desmethyl Erlotinib.

High-Resolution Mass Spectrometry (HRMS) Protocol
Sample Preparation: Prepare a 1-10 µg/mL solution of Desmethyl Erlotinib in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or

Orbitrap instrument) coupled with an electrospray ionization (ESI) source.

Ionization Mode: Operate the ESI source in positive ion mode to generate the protonated

molecule [M+H]⁺.
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Mass Analysis: Acquire full scan mass spectra over a mass range that includes the expected

m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

Fragmentation Analysis (MS/MS): Isolate the [M+H]⁺ ion of Desmethyl Erlotinib and subject

it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to

generate fragment ions. Acquire the product ion spectrum.

Data Analysis: Determine the accurate mass of the parent and fragment ions. Propose

elemental compositions for the observed ions and elucidate the fragmentation pathway to

confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Dissolve approximately 5-10 mg of Desmethyl Erlotinib in 0.5-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with

a standard probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

2D NMR Experiments (for full assignment):

Acquire a Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H spin systems.
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Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate

directly bonded ¹H and ¹³C atoms.

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-

range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and

connecting different spin systems.

Data Processing and Analysis: Process the raw data (Fourier transformation, phase

correction, and baseline correction). Integrate the ¹H NMR signals and assign all proton and

carbon signals to the molecular structure based on their chemical shifts, coupling constants,

and 2D correlations.

Visualizing the Workflow and Pathway
To provide a clearer understanding of the analytical process and the biological context of

Desmethyl Erlotinib, the following diagrams have been generated.
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Caption: Experimental workflow for the structural elucidation of Desmethyl Erlotinib.
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Caption: EGFR signaling pathway inhibited by Erlotinib and Desmethyl Erlotinib.

In conclusion, while a complete public dataset for the NMR and HRMS characterization of

Desmethyl Erlotinib is not currently available, this guide provides the foundational knowledge,
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comparative framework, and detailed experimental protocols necessary for its structural

elucidation. The confirmation of its structure is paramount for understanding the metabolism of

Erlotinib and for the development of future targeted cancer therapies. Researchers are

encouraged to utilize the provided methodologies to generate and publish this valuable

spectroscopic data to fill the existing gap in the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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